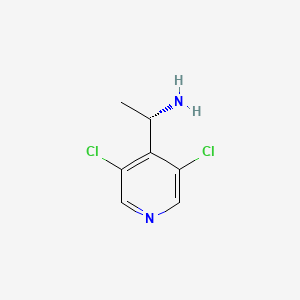![molecular formula C7H12N2O B12945986 (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine ring system. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a diester-based compound in a superabsorbent polymer to minimize deterioration of the physical properties of the polymer . Another approach includes the cyclization of pyrrolopyrazine derivatives through various methods such as cyclization, ring annulation, and cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or receptors, modulation of signaling pathways, and alteration of cellular processes. The specific molecular targets and pathways involved depend on the particular application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one include other heterocyclic compounds such as pyridine, pyrrole, and pyrazole derivatives . These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its specific ring structure and stereochemistry, which can confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(3aS,7aR)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[3,4-c]pyridin-6-one |
InChI |
InChI=1S/C7H12N2O/c10-7-1-5-2-8-3-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChI-Schlüssel |
QEQOYWOBYRWYNB-WDSKDSINSA-N |
Isomerische SMILES |
C1[C@H]2CNC[C@H]2CNC1=O |
Kanonische SMILES |
C1C2CNCC2CNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




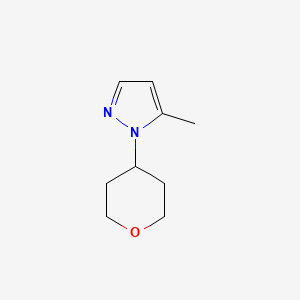
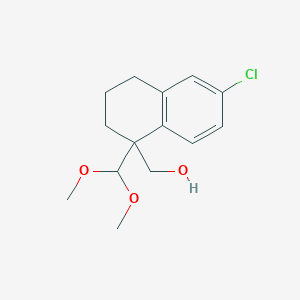
![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
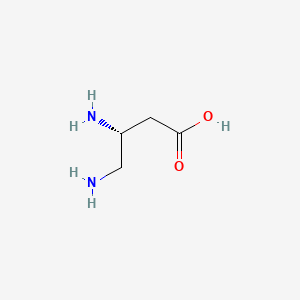
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)

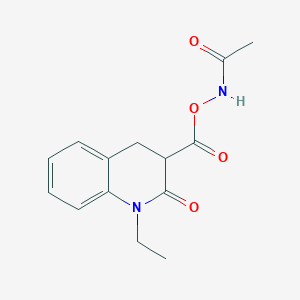
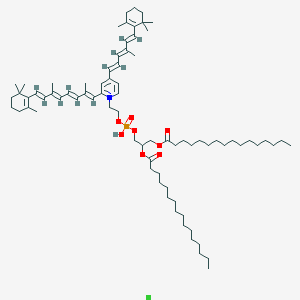
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)

